molecular formula C9H8FN3O B2679558 3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine CAS No. 1249572-43-7

3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine

Cat. No. B2679558
CAS RN: 1249572-43-7
M. Wt: 193.181
InChI Key: MDAZSCJNAYMOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a phenyl ring (a six-membered carbon ring) with a fluorine atom and a methyl group attached. This phenyl ring is connected to an oxadiazole ring, which in turn is connected to an amine group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The oxadiazole ring is generally stable and resistant to hydrolysis. The amine group can participate in various reactions, such as acid-base reactions or nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the fluorine atom could increase its lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Photochemistry and Synthesis of Fluorinated Heterocycles

  • Photochemistry of Fluorinated Heterocyclic Compounds : This study explored the photochemistry of fluorinated 1,2,4-oxadiazoles, emphasizing their applications in synthesizing target fluorinated structures (Pace et al., 2004).
  • Synthesis of Fluorinated Heterocycles : Research on the photochemical synthesis of fluorinated 1,2,4-oxadiazoles provided insights into creating these compounds using photochemical methods (Buscemi et al., 2001).

Anticancer Properties

  • Anticancer Evaluation of Benzothiazoles : Investigation into amino acid prodrugs of antitumor benzothiazoles, including fluorinated 1,2,4-oxadiazoles, highlighted their potential for clinical evaluation due to their selective antitumor properties (Bradshaw et al., 2002).
  • Design and Synthesis of Anticancer Agents : The synthesis and evaluation of oxadiazole derivatives for anticancer activity against human cancer cell lines were also noted, demonstrating the potential of these compounds in cancer treatment (Yakantham et al., 2019).

Material Science and Other Applications

  • Fluorinated Poly(1,3,4-oxadiazole-ether-imide)s : A study on the synthesis of new fluorinated poly(1,3,4-oxadiazole-ether-imide)s showed their high thermal stability and potential use in various applications due to their physical properties (Hamciuc et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and harm .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to explore its properties, potential uses, and safety profile .

properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O/c1-5-4-6(2-3-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZSCJNAYMOEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249572-43-7
Record name 3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.